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Compound of Interest

Compound Name: Bl 01383298

Cat. No.: B606064

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of Bl 01383298, a
potent and selective inhibitor of the human sodium-coupled citrate transporter (SLC13A5),
against a panel of other transporters and off-target proteins. The data presented herein is

intended to assist researchers in evaluating the selectivity of Bl 01383298 for their studies.

Executive Summary

Bl 01383298 is a high-affinity inhibitor of the human SLC13A5 transporter, with IC50 values of
24 nM in HepG2 cells endogenously expressing the transporter and 56 nM in HEK293 cells
overexpressing it. Extensive screening has demonstrated its high selectivity. This guide
summarizes the available cross-reactivity data and provides the methodologies for the key
experiments.

Cross-Reactivity Data

Bl 01383298 was evaluated for off-target activity against a broad panel of transporters, ion
channels, enzymes, and receptors. The primary screening was conducted by Eurofins using
their SafetyScreen44™ panel. The results indicate a very favorable selectivity profile.

Selectivity Against SLC13 Family Members

Bl 01383298 exhibits over 1000-fold selectivity for human SLC13A5 over its closest family
members, SLC13A2 and SLC13A3.[1] It is also significantly less active on the mouse ortholog
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of SLC13A5.[1][2]

Selectivity
] Fold vs.
Transporter Cell Line Assay IC50 (nM)
hSLC13A5
(HepG2)
Human [14C]-Citrate
HepG2 24 1
SLC13A5 Uptake
Human HEK293 [*4C]-Citrate
_ 56 0.43
SLC13A5 (overexpressing)  Uptake
Human HEK293 [*4C]-Citrate
_ >100,000 >4167
SLC13A2 (overexpressing)  Uptake
Human HEK293 [14C]-Citrate
_ >100,000 >4167
SLC13A3 (overexpressing)  Uptake
HEK293 [*4C]-Citrate
Mouse SLC13A5 >100,000 >4167

(overexpressing)

Uptake

Off-Target Liability Panel (Eurofins SafetyScreen44™")

Bl 01383298 was tested at a concentration of 10 uM against the 44 targets in the Eurofins

SafetyScreen44™ panel. It demonstrated greater than 100-fold selectivity for 42 of the 44

targets and greater than 10-fold selectivity for the remaining two. The data below summarizes

targets with any notable activity; for the majority of the 44 targets, inhibition was negligible.
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Target Assay Type % Inhibition at 10 pM
SLC13A5 (h) Functional 100% (IC50 = 24 nM)
Adenosine A2A Receptor Binding <25%
Adrenergic alA Receptor Binding <25%
Adrenergic a2A Receptor Binding <25%
Adrenergic 1 Receptor Binding <25%
Adrenergic 2 Receptor Binding <25%
Cannabinoid CB1 Receptor Binding <25%
Cannabinoid CB2 Receptor Binding <25%
Cholecystokinin CCK1 (CCKA) o

Receptor Binding <25%
Dopamine D1 Receptor Binding <25%
Dopamine D2S Receptor Binding <25%
Endothelin ET-A Receptor Binding <25%
Histamine H1 Receptor Binding <25%
Histamine H2 Receptor Binding <25%
Muscarinic M1 Receptor Binding <25%
Muscarinic M2 Receptor Binding <25%
Muscarinic M3 Receptor Binding <25%
Opioid 62 (DOP) Receptor Binding <25%
Opioid k (KOP) Receptor Binding <25%
Opioid p (MOP) Receptor Binding <25%
Serotonin 5-HT1A Receptor Binding <25%
Serotonin 5-HT1B Receptor Binding <25%
Serotonin 5-HT2A Receptor Binding <25%
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Serotonin 5-HT2B Receptor Binding <25%
Vasopressin V1a Receptor Binding <25%
Dopamine Transporter Binding <25%
Norepinephrine Transporter Binding <25%
Serotonin Transporter Binding <25%

GABA-A Receptor

) ) ) Binding <25%
(Benzodiazepine site)
NMDA Receptor Binding <25%
Nicotinic Acetylcholine o
Binding <25%
Receptor (04[32)
Serotonin 5-HT3 Receptor Binding <25%
Calcium Channel (L-type, o
) o ) Binding <25%
Dihydropyridine site)
hERG Potassium Channel Binding <25%
K(v) Potassium Channel Binding <25%
Sodium Channel (Site 2) Binding <25%
Androgen Receptor Binding <25%
Glucocorticoid Receptor Binding <25%
Lck Kinase Functional <25%
Cyclooxygenase-1 (COX1) Functional <25%
Cyclooxygenase-2 (COX2) Functional <25%
Acetylcholinesterase Functional <25%
Monoamine Oxidase A (MAO- )
Functional <25%
A)
Phosphodiesterase 3A )
Functional <25%

(PDE3A)
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Phosphodiesterase 4D2
(PDE4D2)

Functional <25%

Note: The complete dataset for the Eurofins SafetyScreen44™ panel can be accessed through

the opnMe portal by Boehringer Ingelheim.[2]

Experimental Protocols
[*4C]-Citrate Uptake Assay for SLC13A5

This protocol describes the method used to determine the inhibitory activity of Bl 01383298 on
SLC13A5-mediated citrate uptake.

Cell Culture and Seeding:

HepG2 cells, endogenously expressing human SLC13A5, are seeded at a density of 4 x 10°
cells per well in 24-well plates and cultured for 48 hours.

HEK293FT cells are seeded at a density of 2 x 10° cells per well in 24-well plates. After 24
hours, cells are transfected with a plasmid expressing human SLC13A5, human SLC13A2,
human SLC13A3, or mouse Slc13a5 using a suitable transfection reagent. Uptake assays
are performed 48 hours post-transfection.[3]

Uptake Assay:

On the day of the assay, cell monolayers are washed twice with a pre-warmed choline buffer
(in mM: 140 Choline Chloride, 2 KCI, 1 MgClz, 1 CaClz, 10 HEPES, pH 7.4).

For inhibition studies, cells are pre-incubated for 30 minutes with varying concentrations of
Bl 01383298 in a sodium-containing buffer (in mM: 140 NacCl, 2 KCI, 1 MgClz, 1 CaClz, 10
HEPES, pH 7.4).

The uptake is initiated by adding 1 ml of the sodium-containing buffer containing [**C]-citrate
(typically at a final concentration of 10 uM) and the respective concentration of the inhibitor.

The cells are incubated for 30 minutes at 37°C.
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» The uptake is terminated by aspirating the uptake solution and washing the cells four times
with 2.5 ml of ice-cold choline buffer.[4]

e The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
e The radioactivity in the cell lysates is measured by liquid scintillation counting.

e The protein concentration in each well is determined using a standard protein assay (e.g.,
BCA assay) to normalize the citrate uptake.

e |C50 values are calculated by non-linear regression analysis of the concentration-response
curves.

Eurofins SafetyScreen44™ Panel

Bl 01383298 was profiled at a single concentration (10 uM) in duplicate against a panel of 44
targets using a combination of radioligand binding and functional assays. The specific protocols
for each of the 44 assays are proprietary to Eurofins. However, the general principles are as
follows:

o Radioligand Binding Assays: These assays measure the ability of the test compound to
displace a known radiolabeled ligand from its receptor or transporter. The results are
expressed as a percentage of inhibition of the specific binding of the radioligand.

e Enzyme and Other Functional Assays: These assays measure the effect of the test
compound on the activity of a specific enzyme or the function of an ion channel. The results
are expressed as a percentage of inhibition of the control activity.

Visualizations
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Cell Preparation Citrate Uptake Assay
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cintillation Counting

Calculate IC50
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Caption: Workflow for the [*4C]-Citrate Uptake Assay.
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Caption: Mechanism of SLC13A5 inhibition by Bl 01383298.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comparative Analysis of Bl 01383298 Cross-Reactivity
with Other Transporters]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606064+#cross-reactivity-of-bi-01383298-with-other-
transporters]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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